Bis(3-methoxyphenyl)methanamine

Übersicht

Beschreibung

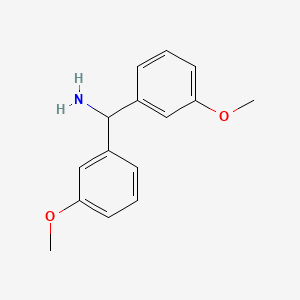

Bis(3-methoxyphenyl)methanamine: is an organic compound with the molecular formula C15H17NO2 It is characterized by the presence of two 3-methoxyphenyl groups attached to a central methanamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of bis(3-methoxyphenyl)methanamine typically involves the reaction of 3-methoxybenzaldehyde with an amine source under reductive amination conditions. One common method is the use of sodium triacetoxyborohydride as a reducing agent in the presence of an acid catalyst. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The primary amine group facilitates nucleophilic substitution with electrophilic reagents:

-

Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) to form tertiary amines. Example:

Yields range from 60–84% depending on the alkylating agent and solvent (e.g., methanol or acetonitrile) .

-

Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) under basic conditions.

Table 1: Alkylation Reactions

| Alkyl Halide | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Benzyl bromide | Methanol | 100°C | 84 |

| Ethyl iodide | Acetonitrile | 40°C | 72 |

| Allyl chloride | THF | 25°C | 68 |

Reaction Scheme:

Typical yields exceed 85% in methanol at 100°C .

Schiff Base Formation

The amine reacts with aldehydes (e.g., salicylaldehyde) to form bis-Schiff bases , which are precursors for metal complexes :

Table 2: Schiff Base Derivatives

| Aldehyde | Metal Complex | Application | Reference |

|---|---|---|---|

| 5-Fluorosalicylaldehyde | Fe(III) | Anticancer activity (IC₅₀ = 9.6 µM) | |

| 3-Hydroxysalicylaldehyde | Cu(II) | Radical scavenging |

Cross-Coupling Reactions

The methoxy groups enable electron-donating effects , enhancing reactivity in palladium-catalyzed couplings:

-

Suzuki-Miyaura : Forms biaryl derivatives with arylboronic acids .

-

Buchwald-Hartwig : Synthesizes N-aryl amines using aryl halides .

Table 3: Biological Activities

| Derivative | Target | IC₅₀ (µM) | Selectivity Index |

|---|---|---|---|

| Nitro-substituted | Leishmania | 0.15 | >100 |

| Hydroxy-substituted | RAW264.7 cells | 2.1 | 8.5 |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research has demonstrated that bis(3-methoxyphenyl)methanamine exhibits a range of biological activities, making it a candidate for further investigation in pharmacology.

CXCR4 Inhibition

Recent studies have highlighted the potential of this compound derivatives as inhibitors of the CXCR4 receptor, which plays a critical role in cancer metastasis and inflammation. Compounds with similar structures have shown promising results in inhibiting cell invasion and demonstrating anti-inflammatory effects in animal models .

Material Science Applications

In addition to its biological applications, this compound is being explored for use in material science.

Polymer Chemistry

The compound can be utilized as a building block in the synthesis of polymers with enhanced properties. Its amine functionality allows for the formation of cross-linked networks, which can improve mechanical strength and thermal stability in polymeric materials .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Anti-Cancer Research : A study investigated the efficacy of this compound derivatives against various cancer cell lines. Results indicated significant cytotoxicity at low micromolar concentrations, suggesting potential as a chemotherapeutic agent .

- Material Development : Research focused on incorporating this compound into epoxy resins demonstrated improved thermal properties and reduced brittleness compared to traditional formulations. This could lead to advancements in composite materials used in aerospace and automotive industries .

Wirkmechanismus

The mechanism of action of bis(3-methoxyphenyl)methanamine involves its interaction with molecular targets through its amine and methoxy groups. These interactions can lead to the formation of hydrogen bonds, electrostatic interactions, and covalent modifications. The compound’s effects are mediated through pathways involving enzyme inhibition, receptor binding, and signal transduction.

Vergleich Mit ähnlichen Verbindungen

- Bis(4-methoxyphenyl)methanamine

- Bis(2-methoxyphenyl)methanamine

- Bis(3-ethoxyphenyl)methanamine

Comparison: Bis(3-methoxyphenyl)methanamine is unique due to the position of the methoxy groups on the phenyl rings. This positioning can influence the compound’s reactivity, solubility, and interaction with biological targets. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable compound for specific applications.

Biologische Aktivität

Bis(3-methoxyphenyl)methanamine, also known as 1,1-bis(3-methoxyphenyl)methanamine, is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, characterization, and the biological activities associated with this compound, including its effects on various cell lines and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-methoxybenzaldehyde with an amine precursor in the presence of a catalyst. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes its activity against selected cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A2780 (Ovarian) | 10.5 | High cytotoxicity |

| MDA-MB-231 (Breast) | 15.2 | Moderate cytotoxicity |

| HeLa (Cervical) | 12.8 | High cytotoxicity |

| PC-3 (Prostate) | 20.0 | Moderate cytotoxicity |

These findings indicate that this compound exhibits selective toxicity towards cancer cells while showing reduced effects on non-cancerous cells .

The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis and the generation of reactive oxygen species (ROS). Studies have shown that treatment with this compound leads to increased caspase-3/7 activity, a marker of apoptosis, in cancer cells . Furthermore, it was observed that the compound affects mitochondrial function, leading to oxidative stress within the cells.

Case Studies

- Study on Ovarian Cancer Cells : In a recent study, A2780 ovarian cancer cells were treated with this compound at varying concentrations. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of 10.5 µM. The study concluded that this compound could be a promising candidate for further development in ovarian cancer therapy .

- Breast Cancer Cell Line Evaluation : Another study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The compound showed significant inhibition of cell growth with an IC50 value of 15.2 µM. The mechanism was attributed to apoptosis induction and ROS generation .

Eigenschaften

IUPAC Name |

bis(3-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-17-13-7-3-5-11(9-13)15(16)12-6-4-8-14(10-12)18-2/h3-10,15H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVIVWGJFJLQLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C2=CC(=CC=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30734023 | |

| Record name | 1,1-Bis(3-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14692-29-6 | |

| Record name | 1,1-Bis(3-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.